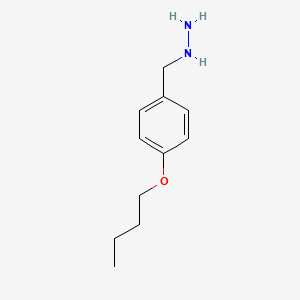

(4-Butoxyphenyl)methylhydrazine

Description

Properties

CAS No. |

33556-45-5 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(4-butoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C11H18N2O/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12/h4-7,13H,2-3,8-9,12H2,1H3 |

InChI Key |

IAFCITUSAGIDIH-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)CNN |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with three key structural analogs: 4-methoxybenzohydrazide , methylhydrazine , and 4-ethoxyphenyl hydrazine derivatives .

Reactivity and Functional Group Influence

- Butoxy vs. For example, 4-methoxybenzohydrazide derivatives exhibit higher solubility in polar solvents, whereas the butoxy variant may favor lipid-rich environments .

- Hydrazine Moiety: Like methylhydrazine, the compound can act as a nucleophile, participating in cyclocondensation reactions (e.g., forming pyrazoles or triazoles) . However, the phenyl ring may reduce its acute toxicity compared to unsubstituted methylhydrazine, which is a potent carcinogen .

Preparation Methods

Direct Alkylation of Hydrazine with 4-Butoxybenzyl Halides

The most straightforward method involves reacting hydrazine hydrate with 4-butoxybenzyl chloride or bromide. This approach mirrors patents for methylhydrazine synthesis, where hydrazine undergoes alkylation with dimethyl sulfate in the presence of hydrochloric acid and tetrabutyl ammonium bromide as a phase transfer catalyst. Adapting this protocol:

Synthesis of 4-Butoxybenzyl Chloride :

Alkylation of Hydrazine :

- Conditions : Combine hydrazine hydrate (1.2 equiv) and 4-butoxybenzyl chloride (1.0 equiv) in ethanol or tetrahydrofuran (THF) with tetrabutyl ammonium bromide (0.1 equiv) as a catalyst.

- Temperature : 0–5°C to minimize dialkylation.

- Neutralization : Add aqueous sodium hydroxide (10%) to dissociate the product from hydrochloride salts.

- Yield : ~60–70% after vacuum distillation or recrystallization from ethanol/water.

Key Considerations :

- Stoichiometry : Excess hydrazine (1.2–1.5 equiv) favors mono-alkylation, but higher ratios risk di-alkylated byproducts.

- Solvent : Polar aprotic solvents (e.g., THF) enhance solubility of the lipophilic benzyl halide.

Reductive Amination of 4-Butoxybenzaldehyde

An alternative route employs reductive amination, bypassing the need for benzyl halides:

Reaction Setup :

Purification :

- Quench with aqueous ammonium chloride, extract with ethyl acetate, and dry over $$ \text{MgSO}_4 $$.

- Isolate via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Advantages :

- Avoids handling hazardous benzyl halides.

- Higher functional group tolerance compared to alkylation.

Limitations :

- Requires access to 4-butoxybenzaldehyde, which may necessitate additional synthesis steps.

Protection-Deprotection Strategy for Selective Mono-Alkylation

To circumvent dialkylation, a Boc-protected hydrazine intermediate can be used:

Protection :

Alkylation :

- React $$ N $$-Boc-hydrazine (1.0 equiv) with 4-butoxybenzyl bromide (1.05 equiv) in THF using potassium carbonate as a base.

- Reflux for 6–8 hours.

Deprotection :

Yield : ~75–80% after purification.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Direct Alkylation | Short reaction time; minimal steps | Risk of dialkylation; hazardous reagents | 60–70% |

| Reductive Amination | Mild conditions; avoids alkyl halides | Requires aldehyde precursor; moderate yield | 50–60% |

| Protection-Deprotection | High selectivity; scalable | Additional steps for protection/deprotection | 75–80% |

Challenges and Optimization Strategies

- Byproduct Formation : Dialkylated species ($$ N,N $$-di-(4-butoxybenzyl)hydrazine) may form during direct alkylation. Using a large excess of hydrazine (2.0 equiv) and low temperatures (0°C) suppresses this.

- Solvent Selection : Ethanol or methanol improves hydrazine solubility but may slow reaction kinetics. THF or dimethylformamide (DMF) enhances rates but complicates purification.

- Catalysis : Phase transfer catalysts (e.g., tetrabutyl ammonium bromide) accelerate alkylation by shuttling ions between phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.